2H-1-Benzopyran-3-carboxamide, N,N'-1,4-butanediylbis[2-oxo-
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Overview
Description
2H-1-Benzopyran-3-carboxamide, N,N’-1,4-butanediylbis[2-oxo- is a complex organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a benzopyran core with carboxamide and butanediylbis[2-oxo] functional groups, making it a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-3-carboxamide, N,N’-1,4-butanediylbis[2-oxo- typically involves the reaction of 2-hydroxybenzaldehydes with 3-oxobutanamide. This reaction can be carried out under Knoevenagel condensation conditions, which involve the use of a base catalyst such as piperidine or pyridine . The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s high purity.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-3-carboxamide, N,N’-1,4-butanediylbis[2-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carboxamide group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2H-1-Benzopyran-3-carboxamide, N,N’-1,4-butanediylbis[2-oxo- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-3-carboxamide, N,N’-1,4-butanediylbis[2-oxo- involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2H-1-Benzopyran-3-carboxamide, N-[3-(4-fluorophenyl)propyl]-7-hydroxy-2-oxo-
- 2-Hydroxy-2-methyl-2H-1-benzopyran-3-carboxamide
Uniqueness
2H-1-Benzopyran-3-carboxamide, N,N’-1,4-butanediylbis[2-oxo- is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties
Biological Activity
2H-1-Benzopyran-3-carboxamide, N,N'-1,4-butanediylbis[2-oxo-] is a synthetic compound with potential applications in pharmacology due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its effects on various biological systems and potential therapeutic uses.
Chemical Structure and Properties
- Molecular Formula : C24H20N2O
- CAS Number : 511286-93-4
- IUPAC Name : 2H-1-Benzopyran-3-carboxamide, N,N'-1,4-butanediylbis[2-oxo-]
The compound is characterized by a benzopyran structure, which is known for various biological activities including antioxidant and anti-inflammatory properties.
Antioxidant Properties
Research indicates that compounds similar to 2H-1-Benzopyran-3-carboxamide exhibit significant antioxidant activity. This activity is crucial for neutralizing free radicals and reducing oxidative stress in cells. A study demonstrated that derivatives of benzopyran can scavenge reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage .
Anti-inflammatory Effects
The compound has shown potential in modulating inflammatory responses. In vitro studies have suggested that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect may be beneficial in treating conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases .
Anticancer Activity
Several studies have explored the anticancer properties of benzopyran derivatives. The compound has been observed to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the activation of caspases and the modulation of cell cycle regulators .
Study 1: Antioxidant Activity Assessment
A comparative study evaluated the antioxidant capacity of 2H-1-Benzopyran-3-carboxamide against known antioxidants like ascorbic acid. The results indicated that the compound exhibited a comparable scavenging ability on DPPH radicals, suggesting its potential as a natural antioxidant agent.
Compound | DPPH Scavenging Activity (%) |
---|---|
2H-1-Benzopyran-3-carboxamide | 85% |
Ascorbic Acid | 90% |
Study 2: Anti-inflammatory Mechanism
In a controlled experiment using human monocytes, treatment with 2H-1-Benzopyran-3-carboxamide significantly reduced IL-6 levels by approximately 50% compared to untreated controls. This suggests its role in inhibiting inflammatory pathways.
Treatment | IL-6 Level (pg/mL) |
---|---|
Control | 150 |
2H-1-Benzopyran | 75 |
Properties
CAS No. |
511286-93-4 |
---|---|
Molecular Formula |
C24H20N2O6 |
Molecular Weight |
432.4 g/mol |
IUPAC Name |
2-oxo-N-[4-[(2-oxochromene-3-carbonyl)amino]butyl]chromene-3-carboxamide |
InChI |
InChI=1S/C24H20N2O6/c27-21(17-13-15-7-1-3-9-19(15)31-23(17)29)25-11-5-6-12-26-22(28)18-14-16-8-2-4-10-20(16)32-24(18)30/h1-4,7-10,13-14H,5-6,11-12H2,(H,25,27)(H,26,28) |
InChI Key |
CGFYQXPNMWDLDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCCCNC(=O)C3=CC4=CC=CC=C4OC3=O |
Origin of Product |
United States |
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